2',4'-Dimethyl-2,2,2-trifluoroacetophenone
Description
2',4'-Dimethyl-2,2,2-trifluoroacetophenone (C₁₀H₉F₃O) is a fluorinated aromatic ketone featuring a trifluoromethyl group at the acetyl position and methyl substituents at the 2' and 4' positions of the phenyl ring. The trifluoromethyl group imparts strong electron-withdrawing effects, while the methyl substituents influence steric bulk and electronic modulation. This compound is listed as a commercial product (Ref: 10-F023144) by CymitQuimica, suggesting applications in synthetic chemistry or material science .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIHKXHBSORRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374438 | |
| Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16184-87-5 | |
| Record name | 2',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Procedure
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Preparation of the Grignard Reagent :
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Trifluoroacetylation :
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Workup and Purification :
Critical Parameters
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Temperature Control : Maintaining subambient temperatures (-20°C) during trifluoroacetyl chloride addition prevents undesired enolate formation.
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Solvent Choice : Anhydrous THF ensures solubility of the Grignard reagent while minimizing proton exchange side reactions.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost efficiency, safety, and yield consistency. Continuous-flow reactors have replaced batch processes in large-scale operations.
Continuous-Flow Reactor Design
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Reagent Mixing : 2,4-Dimethylbromobenzene and magnesium are fed into a primary reactor with THF, while trifluoroacetyl chloride is introduced downstream.
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Residence Time : Optimized to 30–60 minutes to balance conversion and throughput.
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Byproduct Management : In-line distillation units separate THF for recycling, reducing waste.
Alternative Synthetic Routes
While Grignard-based methods dominate, exploratory approaches include:
Friedel-Crafts Acylation
Nucleophilic Aromatic Substitution
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Substrate : 2,4-Dimethylnitrobenzene reacts with trifluoroacetamide under basic conditions.
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Outcome : Requires harsh conditions (150°C, 48 hours) and provides <20% yield.
Reaction Optimization and Scalability
Solvent Screening
A comparative study of solvents revealed the following performance:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 65 | 98 |
| Diethyl ether | 4.3 | 58 | 95 |
| Toluene | 2.4 | 42 | 89 |
THF’s moderate polarity balances reagent solubility and reaction control.
Catalytic Additives
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CsF : Enhances trifluoroacetyl chloride reactivity, improving yield to 72%.
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Lithium chloride (LiCl) : Reduces MgO byproduct formation but complicates purification.
Purification and Characterization
Chromatography vs. Distillation
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of complex organic molecules and fluorinated polymers. Its trifluoromethyl group significantly enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it valuable in drug design .
Biological Research
In biological studies, 2',4'-Dimethyl-2,2,2-trifluoroacetophenone is utilized as a probe to investigate enzyme-catalyzed reactions and biochemical pathways. The compound's unique properties allow researchers to explore enzyme interactions and mechanisms effectively .
Pharmaceutical Development
The compound is being explored for its potential in drug development due to its ability to enhance the stability and efficacy of therapeutic agents. Its structural characteristics may lead to the development of novel pharmaceuticals with improved pharmacokinetic profiles .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its unique thermal stability and film-forming capabilities make it suitable for applications in coatings and high-performance materials .
Anticancer Studies
Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by altering metabolic pathways. For instance, dichloroacetate has shown effectiveness in reactivating pyruvate dehydrogenase in tumor cells.
Enzyme Interaction Studies
Compounds containing trifluoromethyl groups have been successfully utilized to probe enzyme mechanisms due to their enhanced binding affinity and selectivity towards target enzymes. This characteristic makes them valuable tools in biochemical research .
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2',4'-Dimethyl-2,2,2-trifluoroacetophenone with structurally related trifluoroacetophenone derivatives, emphasizing substituent effects, reactivity, and applications:
Key Findings:
Electronic Effects :
- The trifluoromethyl group in all derivatives enhances electrophilicity, enabling applications in catalysis (e.g., oxidation of amines/alkenes ) and electrophilic substitution reactions.
- Electron-donating groups (e.g., 4’-methoxy) moderate the CF₃ group’s electron-withdrawing nature, enabling tailored reactivity in polymer synthesis .
Steric Effects: Methyl substituents (e.g., 2',4'-dimethyl or 3’-methyl) introduce steric hindrance, which may slow reactions compared to unsubstituted analogs. For example, 2,2,2-trimethylacetophenone requires 2.5 hours for hydroboration vs. 15 minutes for 2,2,2-trifluoroacetophenone .
Biological Activity: 3’-Methyl-2,2,2-trifluoroacetophenone demonstrates potent acetylcholinesterase (AChE) inhibition, suggesting that methyl groups at specific positions enhance binding affinity .
Synthetic Utility: Derivatives like 2-chloro-2',4'-difluoroacetophenone are critical for environmentally friendly difluoromethylation, avoiding ozone-depleting substances . 2,2,2-Trifluoroacetophenone serves as a precursor in fluoropolymer synthesis via Friedel-Crafts reactions .
Biological Activity
2',4'-Dimethyl-2,2,2-trifluoroacetophenone (TFAP) is a trifluoromethylated derivative of acetophenone that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of TFAP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
TFAP is characterized by the presence of a trifluoroacetyl group and two methyl groups on the aromatic ring. Its molecular formula is , and it has a molecular weight of 232.19 g/mol. The compound's structure can significantly influence its biological interactions due to the electronegative trifluoromethyl group, which enhances lipophilicity and alters reactivity.
Antioxidant Properties
Research indicates that TFAP exhibits significant antioxidant activity. The trifluoromethyl group contributes to its ability to scavenge free radicals, potentially making it useful in preventing oxidative stress-related diseases. In vitro studies have shown that TFAP can reduce oxidative damage in cellular models, suggesting a protective role against conditions such as neurodegeneration and cardiovascular diseases .
Antimicrobial Activity
TFAP has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. TFAP has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation induced by lipopolysaccharides (LPS). It was found to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory disorders .
The biological activity of TFAP can be attributed to several mechanisms:
- Free Radical Scavenging : The trifluoromethyl group enhances electron-withdrawing effects, allowing TFAP to stabilize free radicals effectively.
- Membrane Disruption : Its lipophilic nature enables it to integrate into lipid bilayers, disrupting microbial membranes.
- Cytokine Modulation : TFAP influences signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of TFAP in a mouse model of Alzheimer's disease. Mice treated with TFAP showed a significant reduction in amyloid plaque formation and improved cognitive function compared to controls. This suggests that TFAP may have potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Antimicrobial Efficacy
In another investigation, TFAP was tested against various bacterial strains in vitro. Results indicated that TFAP exhibited bactericidal activity at concentrations as low as 50 µg/mL against Staphylococcus aureus. The study concluded that TFAP could serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of TFAP, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Acetophenone | No trifluoromethyl group | Moderate antioxidant activity |
| 2,2-Difluoroacetophenone | Two fluorine atoms | Limited antimicrobial properties |
| 2',4'-Dimethylacetophenone | Methyl groups only | Weaker antioxidant effects |
| This compound | Trifluoromethyl + methyl groups | Strong antioxidant and antimicrobial activity |
Q & A
Q. Table 1. Key Computational Parameters for DFT Studies
| Property | Method (Basis Set) | Experimental Reference | Deviation |
|---|---|---|---|
| C=O Bond Length | B3LYP/6-311++G(d,p) | XRD | ±0.02 Å |
| HOMO-LUMO Gap | M06-2X/def2-TZVP | Cyclic Voltammetry | ±0.1 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
